

Application Note: UPLC Analysis of Vericiguat Impurity-2 on a C8 Column

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Compound of Interest

Compound Name: *Vericiguat impurity-2*

Cat. No.: B15602233

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Abstract

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Vericiguat and its related substance, Impurity-2. The method utilizes a C8 reversed-phase column to achieve excellent separation and resolution within a short run time. This protocol is suitable for routine quality control analysis and stability studies of Vericiguat in bulk drug substance.

Introduction

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.^{[1][2]} The control of impurities in the drug substance is a critical aspect of ensuring its safety and efficacy.^{[1][3]} Impurity profiling is essential for monitoring synthetic intermediates, degradation products, and other related substances that may arise during the manufacturing process or upon storage.^[1] This application note details a validated UPLC method for the separation and quantification of Vericiguat and a key impurity, **Vericiguat Impurity-2**, using a C8 stationary phase. The method is demonstrated to be rapid, accurate, and precise, making it well-suited for high-throughput analysis in a drug development and quality control environment.

Experimental Protocol Instrumentation and Columns

A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.^[4] The separation was achieved on a Waters Acquity UPLC BEH Shield C8

column (100 × 2.1 mm, 1.7 µm).[4]

Reagents and Standards

Vericiguat and **Vericiguat Impurity-2** reference standards were used. Acetonitrile (HPLC grade), formic acid (analytical grade), and water (Milli-Q or equivalent) were used for the preparation of the mobile phase and diluents.

Chromatographic Conditions

Parameter	Value
Column	Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 µm)[4]
Mobile Phase	0.1% Formic Acid in Water : Acetonitrile (20:80, v/v)[4]
Flow Rate	0.2 mL/min[4]
Injection Volume	5 µL[4]
Column Temperature	Ambient
Detection Wavelength	233 nm[4]
Run Time	Approximately 3 minutes

Standard and Sample Preparation

Diluent: A mixture of 0.1% formic acid and acetonitrile in a 20:80 ratio was used as the diluent.
[4]

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Vericiguat and **Vericiguat Impurity-2** reference standards in the diluent to obtain a known concentration.

Sample Solution: Accurately weigh and dissolve the Vericiguat bulk drug sample in the diluent to achieve a target concentration.

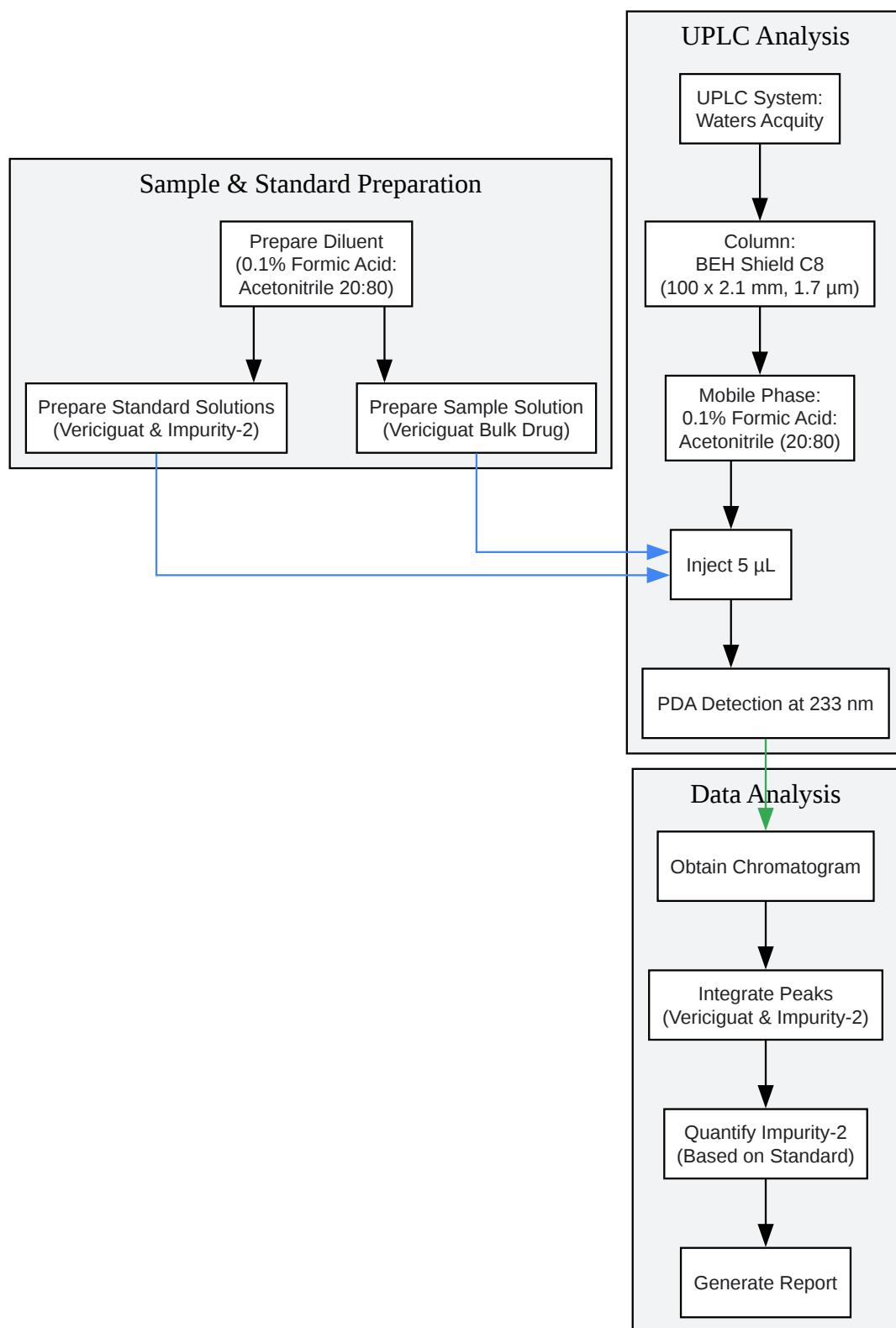
Results and Discussion

The developed UPLC method provided excellent chromatographic separation of Vericiguat and **Vericiguat Impurity-2**. The retention times were approximately 2.335 minutes for Vericiguat and 1.668 minutes for Impurity-2, demonstrating good resolution between the two components. [4] The method was validated for linearity, accuracy, and precision, showing excellent performance within the tested concentration ranges.

Quantitative Data Summary

Analyte	Retention Time (min)[4]	Linearity Range (µg/mL)[4]	Correlation Coefficient (r^2)[4]
Vericiguat Impurity-2	1.668	2.5 - 15	0.999
Vericiguat	2.335	37.5 - 225	0.999

Experimental Workflow

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Caption: UPLC workflow for Vericiguat impurity analysis.

Conclusion

The UPLC method described in this application note is a reliable and efficient tool for the quantitative determination of **Vericiguat Impurity-2** in Vericiguat bulk drug substance. The use of a C8 column provides a unique selectivity for this separation. The method's speed and accuracy make it highly suitable for routine quality control and stability testing in the pharmaceutical industry.

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